![molecular formula C14H21N3O2 B3119833 Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate CAS No. 255706-13-9](/img/structure/B3119833.png)
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate
Overview
Description
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate is a chemical compound with the molecular formula C14H21N3O2 . It is an impurity of Dabigatran, a potent anticoagulant .
Synthesis Analysis
A process for the preparation of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts has been developed . This compound is used as an intermediate in the synthesis of N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-,ethyl ester, methanesulfonate, also known as Dabigatran etexilate mesylate .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H21N3O2.Physical and Chemical Properties Analysis
The molecular weight of this compound is 263.34 . The hydrochloride form of this compound has a molecular weight of 299.79600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Chemical Synthesis and Modifications
- Electrophilic amination of substituted aromatic carbamates, including the likes of Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate, has been studied using polyphosphoric acid as a catalyst. This process is important for the synthesis of various carbamate derivatives, which have applications in medicinal chemistry and materials science (Velikorodov et al., 2020).
Biological Monitoring and Metabolism
- Studies on compounds like Phenmedipham, which are structurally related to this compound, have focused on understanding their metabolism in biological systems. This includes investigating the formation of various metabolites following exposure to these compounds (Schettgen et al., 2001).
Antimitotic Agents
- Research on the antimitotic properties of carbamate derivatives has highlighted the potential of these compounds in the development of new anticancer therapies. Such studies often explore the biological activities of various isomers and derivatives of carbamates (Temple & Rener, 1992).
Synthesis of Biologically Active Compounds
- The synthesis of tert-butyl carbamate derivatives, which are structurally similar to this compound, plays a crucial role in the development of biologically active compounds. This includes the synthesis of key intermediates for drugs like omisertinib (Zhao et al., 2017).
DNA Interaction and Docking Studies
- Carbamate derivatives have been investigated for their ability to interact with DNA, which is a crucial aspect for the development of novel drug candidates. Studies often include synthesis of Schiff base ligands derived from carbamates and examining their metal complexes for potential applications in medicine (Kurt et al., 2020).
Bioreductive Prodrugs
- Carbamates like 4-Nitrobenzyl carbamates have been explored as triggers for bioreductive drugs. These studies focus on understanding the kinetics of fragmentation and release of active drugs, which is crucial for designing effective cancer therapies (Hay et al., 1999).
Enzyme Reaction Monitoring
- The development of self-immolative linkers based on carbamates has been a focus of research for fluorescence monitoring of enzyme reactions. These studies are significant for understanding enzymatic processes and developing diagnostic tools (Nakamura et al., 2020).
Photoreactive Polyimides
- The synthesis of photosensitive polyimides involving carbamate linkages highlights the application of carbamates in materials science, particularly in developing materials with specific optical properties (Rames-Langlade et al., 1997).
Alzheimer's Disease Treatment
- Carbamate derivatives have been studied for their potential in treating Alzheimer's disease by combining inhibitory activities against both acetylcholine esterase and monoamine oxidase. Such research is crucial for developing new therapeutic agents for neurodegenerative diseases (Sterling et al., 2002).
Mechanism of Action
Target of Action
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate is an impurity of the antithrombotic drug Dabigatran Etexilate . Dabigatran Etexilate is a nonpeptide direct thrombin inhibitor . Therefore, it can be inferred that the primary target of this compound could be thrombin, a key enzyme in the coagulation cascade.
Biochemical Analysis
Biochemical Properties
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to bind with enzymes such as acetylcholinesterase, altering their activity. This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex, thereby modulating the enzyme’s activity .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to influence neurotransmitter release by modulating acetylcholinesterase activity, which in turn affects synaptic transmission. Additionally, this compound can alter gene expression patterns related to metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of target enzymes, such as acetylcholinesterase. This binding inhibits the enzyme’s activity, preventing the breakdown of neurotransmitters like acetylcholine. The inhibition occurs through the formation of a stable enzyme-inhibitor complex, which blocks the enzyme’s catalytic function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, with potential cumulative effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it effectively modulates enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including neurotoxicity and disruptions in normal cellular processes. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without severe side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes such as acetylcholinesterase, influencing the breakdown of acetylcholine. This interaction affects metabolic flux and the levels of metabolites involved in neurotransmission, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its localization to target sites such as synaptic clefts in neuronal cells. The compound’s distribution is crucial for its effective modulation of enzyme activity and cellular processes .
Subcellular Localization
This compound is primarily localized in the cytoplasm and synaptic regions of neuronal cells. Its activity is influenced by post-translational modifications that direct it to specific subcellular compartments. These modifications ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in modulating biochemical reactions and cellular functions .
Properties
IUPAC Name |
hexyl N-[amino-(4-aminophenyl)methylidene]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEVYUOYQNDIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B3119755.png)


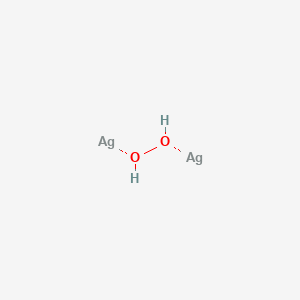
![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)
![3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one](/img/structure/B3119794.png)
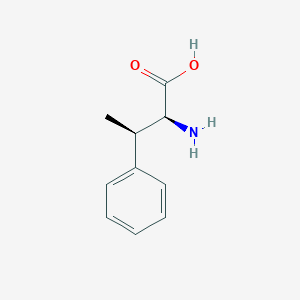
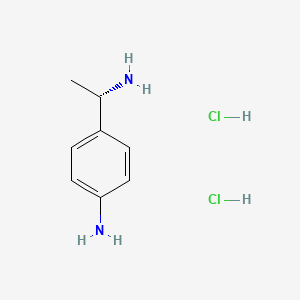
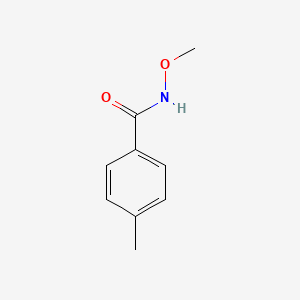
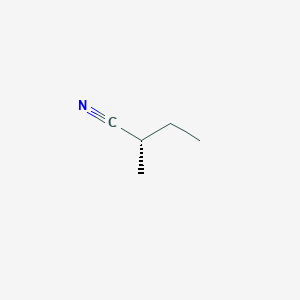
![3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole](/img/structure/B3119840.png)
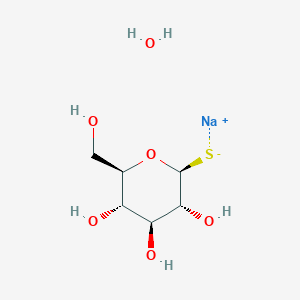
![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)

